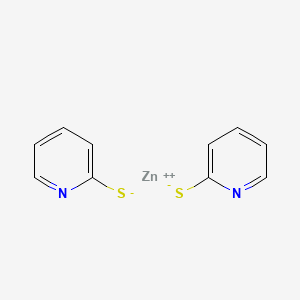
3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(3-bromo-2-methyl-1-oxopropyl)-, dichloride, hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(3-bromo-2-methyl-1-oxopropyl)-, dichloride, hydrate is a complex organic compound with the molecular formula C20H38Br2Cl2N4O3. This compound is known for its unique structure, which includes multiple nitrogen atoms and bromine substituents, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(3-bromo-2-methyl-1-oxopropyl)-, dichloride, hydrate involves several steps. The synthetic route typically starts with the preparation of the core diazoniadispiro structure, followed by the introduction of bromine and oxopropyl groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions in specialized reactors to maintain consistency and purity.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of other functional groups.
Substitution: The bromine atoms can be substituted with other groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(3-bromo-2-methyl-1-oxopropyl)-, dichloride, hydrate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialized materials and chemicals.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. The bromine and oxopropyl groups play a crucial role in its reactivity, allowing it to bind to and modify biological molecules. The pathways involved may include enzyme inhibition or activation, receptor binding, and other biochemical interactions.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(3-bromo-2-methyl-1-oxopropyl)-, dichloride, hydrate stands out due to its unique diazoniadispiro structure and the presence of multiple bromine atoms. Similar compounds include:
- 3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane derivatives with different substituents.
- Compounds with similar spiro structures but different functional groups. These comparisons highlight the uniqueness of the compound in terms of its chemical properties and potential applications.
Eigenschaften
CAS-Nummer |
95461-33-9 |
|---|---|
Molekularformel |
C20H38Br2Cl2N4O3 |
Molekulargewicht |
613.3 g/mol |
IUPAC-Name |
3-bromo-1-[12-(3-bromo-2-methylpropanoyl)-3,12-diaza-6,9-diazoniadispiro[5.2.59.26]hexadecan-3-yl]-2-methylpropan-1-one;dichloride;hydrate |
InChI |
InChI=1S/C20H36Br2N4O2.2ClH.H2O/c1-17(15-21)19(27)23-3-7-25(8-4-23)11-13-26(14-12-25)9-5-24(6-10-26)20(28)18(2)16-22;;;/h17-18H,3-16H2,1-2H3;2*1H;1H2/q+2;;;/p-2 |
InChI-Schlüssel |
AZERRIMEYABFBE-UHFFFAOYSA-L |
Kanonische SMILES |
CC(CBr)C(=O)N1CC[N+]2(CC1)CC[N+]3(CCN(CC3)C(=O)C(C)CBr)CC2.O.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2'-(Dibenzylamino)-6'-(dibutylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B12710690.png)
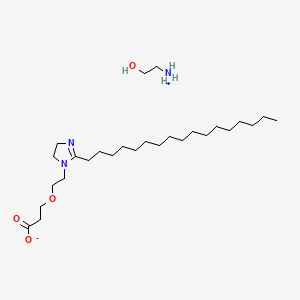


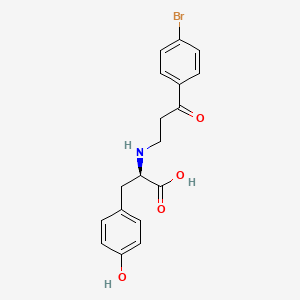

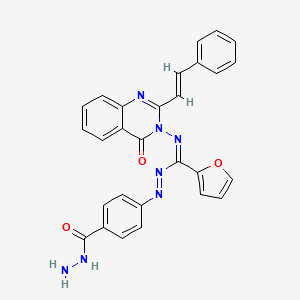
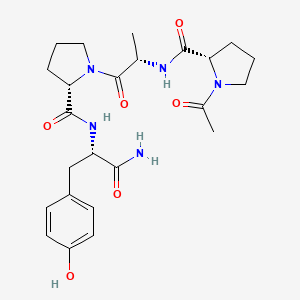
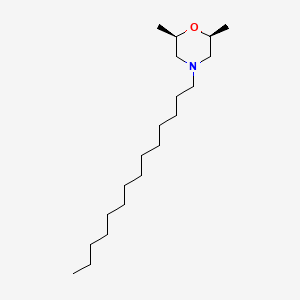
![4-[2-[2-(4-methoxyphenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride](/img/structure/B12710741.png)
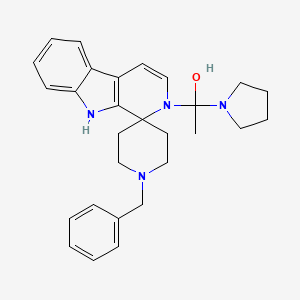

![15,16-dimethoxy-20-methyl-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13,15,17-hexaene-11,19-dione](/img/structure/B12710750.png)
